molecular formula C6H13Cl2N3 B2884139 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride CAS No. 1909317-10-7

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride

Cat. No. B2884139
CAS RN: 1909317-10-7
M. Wt: 198.09
InChI Key: OAUQHQFRIWRBQX-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the CAS Number: 92932-35-9 . It has a molecular weight of 198.09 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The molecular formula of “2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride” is C6H13Cl2N3 . The InChI key is YJYUNCBIPOXACA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 198.09 and a molecular formula of C6H13Cl2N3 .

Scientific Research Applications

Therapeutic Potential

Imidazole, the core structure of “2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride”, has a broad range of chemical and biological properties. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antihypertensive Potential

Imidazole derivatives have been synthesized and evaluated for their antihypertensive potential in rats .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications. They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Anticancer Drug Development

The molecular docking study on the Pd (II) complex interaction with DNA further confirmed its inhibition ability. The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Blocking of AQ Signal Reception

Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1H-imidazol-2-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-6(2,7)5-8-3-4-9-5;;/h3-4H,7H2,1-2H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUQHQFRIWRBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909317-10-7
Record name 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride
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